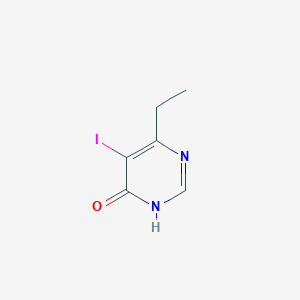

6-Ethyl-5-iodopyrimidin-4(1H)-one

Description

6-Ethyl-5-iodopyrimidin-4(1H)-one is a halogenated pyrimidinone derivative characterized by an ethyl group at position 6, an iodine atom at position 5, and a ketone moiety at position 4. Pyrimidinones are heterocyclic aromatic compounds with applications in medicinal chemistry, particularly as enzyme inhibitors or nucleoside analogs. The iodine substituent enhances electrophilicity and may influence halogen bonding in biological systems, while the ethyl group contributes to lipophilicity and steric effects .

Properties

CAS No. |

141602-28-0 |

|---|---|

Molecular Formula |

C6H7IN2O |

Molecular Weight |

250.04 g/mol |

IUPAC Name |

4-ethyl-5-iodo-1H-pyrimidin-6-one |

InChI |

InChI=1S/C6H7IN2O/c1-2-4-5(7)6(10)9-3-8-4/h3H,2H2,1H3,(H,8,9,10) |

InChI Key |

AMRSAYAQNYIFOO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=O)NC=N1)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

6-Ethyl-5-fluoropyrimidin-4(1H)-one

- Substituents : Fluorine replaces iodine at position 5.

- Key Differences : Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and polarizability compared to iodine. This substitution likely alters reactivity in cross-coupling reactions and binding affinity in biological targets.

- Data : Molecular weight = 172.15 g/mol (estimated). Fluorinated analogs are often explored for improved metabolic stability in drug design .

5-Iodo-6-methylpyrimidin-4(1H)-one (CAS 7752-74-1)

- Substituents : Methyl replaces ethyl at position 6.

- Key Differences: The shorter alkyl chain reduces lipophilicity (clogP ~1.2 vs. ~2.0 for ethyl). Methyl groups may also affect tautomeric equilibria in the pyrimidinone ring.

- Safety Data : Classified under GHS guidelines with specific handling requirements for inhalation and dermal exposure .

Functional Group Variations

2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one (CAS 56973-26-3)

- Substituents: Hydroxyl at position 6 and amino at position 2.

- Key Differences: The hydroxyl group increases hydrogen-bonding capacity, enhancing aqueous solubility. The amino group introduces basicity (pKa ~8.5), altering ionization under physiological conditions.

- Similarity Score : 0.64 to the target compound (based on Tanimoto index) .

5-(Ethoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one (CAS 5395-36-8)

- Substituents : Ethoxycarbonyl at position 5, phenyl at position 4, and methyl at position 6.

- This compound’s dihydropyrimidinone skeleton is common in calcium channel modulators .

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Implications

- Electronic Effects : The iodine atom in this compound may facilitate halogen bonding, a critical interaction in protein-ligand recognition. Fluorinated analogs (e.g., 5-Fluoro derivative) are less sterically demanding, favoring entropic gains in binding .

- Synthetic Utility : Ethyl and methyl substituents influence regioselectivity in nucleophilic substitutions. For example, methyl groups in 5-Iodo-6-methylpyrimidin-4(1H)-one may hinder reactions at position 6 compared to ethyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.